4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide
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Description
4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O4S and its molecular weight is 491.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of trifluoromethyl, which is known for its strong electron-withdrawing and high lipophilicity properties . These properties often make trifluoromethyl-containing compounds potent inhibitors or modulators of various enzymes and receptors.
Mode of Action
It is known that trifluoromethyl phenyl sulfone, a related compound, can form electron donor–acceptor (eda) complexes with arylthiolate anions . This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation
Biochemical Pathways
Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could influence a variety of biochemical pathways, particularly those involving redox reactions or electron transfer processes.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds , which could potentially enhance absorption and distribution within the body
Result of Action
Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways involved.
Action Environment
It is known that the action of many trifluoromethyl-containing compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
Properties
IUPAC Name |
1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4S/c1-15-6-10-19(11-7-15)29(34(32,33)20-12-8-16(2)9-13-20)22(31)28-21(30)27-18-5-3-4-17(14-18)23(24,25)26/h3-14H,1-2H3,(H2,27,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWXOFUGJXKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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